molecular formula C14H18O3 B8073618 2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl acetate

2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl acetate

Cat. No.: B8073618
M. Wt: 234.29 g/mol
InChI Key: JMEIKLQUAQVJQZ-UHFFFAOYSA-N
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Description

2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl acetate is a specialized organic compound characterized by its unique molecular structure

Properties

IUPAC Name

[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-8-6-9(2)11(4)14(10(8)3)13(16)7-17-12(5)15/h6H,7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEIKLQUAQVJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)COC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl acetate typically involves the reaction of 2,3,5,6-tetramethylphenol with acetic anhydride in the presence of a strong acid catalyst. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis method. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of esters or ethers.

Scientific Research Applications

2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl acetate has found applications in various scientific research fields:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used. For example, in drug development, it may interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl acetate is unique due to its specific structural features. Similar compounds include:

  • Ethyl 2-oxo-2-(2,3,5,6-tetramethylphenyl)acetate: A closely related ester with similar properties.

  • 2,3,5,6-Tetramethylphenol: The parent phenol from which the compound is derived.

These compounds share structural similarities but may differ in their reactivity and applications.

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